Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
CAS No.: 910297-70-0
Cat. No.: VC0193328
Molecular Formula: C21H21Cl2N5O3S
Molecular Weight: 494.39
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 910297-70-0 |
|---|---|
| Molecular Formula | C21H21Cl2N5O3S |
| Molecular Weight | 494.39 |
| IUPAC Name | [3-chloro-2-[[2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carbonyl]amino]phenyl]methyl 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C21H21Cl2N5O3S/c1-11-25-15(23)8-16(26-11)27-20-24-9-14(32-20)18(29)28-17-12(6-5-7-13(17)22)10-31-19(30)21(2,3)4/h5-9H,10H2,1-4H3,(H,28,29)(H,24,25,26,27) |
| SMILES | CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)COC(=O)C(C)(C)C |
| Appearance | Yellow Solid |
| Melting Point | >145°C (dec.) |
Introduction
Chemical Properties and Structure
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is identified by the CAS number 910297-70-0 and possesses distinct chemical properties that characterize its molecular structure and behavior. This compound is formally named as [3-chloro-2-[[2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carbonyl]amino]phenyl]methyl 2,2-dimethylpropanoate according to IUPAC nomenclature standards . The molecular structure features a complex arrangement of functional groups that contribute to its biological activity and pharmaceutical relevance.
Physical and Chemical Characteristics
The compound presents as a yellow solid with a decomposition point exceeding 145°C. Its molecular structure combines several key functional groups, including chloro-substituted aromatic rings, a thiazole moiety, and a pivalate ester group. These structural features contribute to its stability, reactivity profile, and potential biological interactions in research applications.
Table 1: Key Chemical Properties of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
| Property | Value |
|---|---|
| CAS Number | 910297-70-0 |
| Molecular Formula | C21H21Cl2N5O3S |
| Molecular Weight | 494.39 g/mol |
| Physical Appearance | Yellow Solid |
| Melting/Decomposition Point | >145°C (decomposition) |
| Purity | >95% |
| Quantity Availability | Milligrams to Grams |
Molecular Structure Details
The molecular structure of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib features specific connectivity that is essential for its chemical identity and potential biological activity. The compound contains a chloro-substituted phenyl ring connected to a thiazole moiety that links to a chloro-methylpyrimidine group, forming a complex molecular arrangement that resembles portions of the parent compound dasatinib .
Table 2: Structural Identifiers of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
| Identifier Type | Value |
|---|---|
| IUPAC Name | [3-chloro-2-[[2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carbonyl]amino]phenyl]methyl 2,2-dimethylpropanoate |
| SMILES | CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)COC(=O)C(C)(C)C |
| Standard InChI | InChI=1S/C21H21Cl2N5O3S/c1-11-25-15(23)8-16(26-11)27-20-24-9-14(32-20)18(29)28-17-12(6-5-7-13(17)22)10-31-19(30)21(2,3)4/h5-9H,10H2,1-4H3,(H,28,29)(H,24,25,26,27) |
Relationship to Dasatinib
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is structurally related to dasatinib, a significant tyrosine kinase inhibitor used primarily in the treatment of certain types of leukemia, such as Philadelphia chromosome-positive acute lymphoblastic leukemia and chronic myeloid leukemia. This relationship is fundamental to understanding the compound's potential significance in pharmaceutical research and development.
Structural Comparison with Dasatinib
The compound represents a specific metabolite or derivative of dasatinib, featuring modifications that include the substitution of the 4-(2-hydroxyethyl)-1-piperazinyl group with a chloro group at the 6-position, along with the addition of a pivalate ester group. These structural modifications alter the compound's physicochemical properties and potentially its biological activity profile compared to the parent dasatinib molecule.
Metabolic Significance
As indicated by its classification as a metabolite, Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib likely represents a transformation product of dasatinib that occurs through metabolic processes . The study of such metabolites is crucial for understanding the pharmacokinetics, efficacy, and safety profiles of pharmaceutical compounds like dasatinib. Metabolite research provides insights into how drugs are processed in biological systems and can inform drug development strategies.
Research Applications and Uses
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib serves specific research purposes within pharmaceutical science and drug development, particularly in the context of cancer treatment investigations .
Pharmaceutical Research Applications
The compound is primarily utilized as a pharmaceutical intermediate and in material synthesis for analyzing expected ingredients in dasatinib-related research. Its role as a metabolite makes it valuable for studying the metabolic pathways of dasatinib, which can provide crucial information for optimizing dosing regimens, understanding drug-drug interactions, and identifying potential toxicity mechanisms.
Oncological Research Relevance
Given its relationship to dasatinib, which is an established treatment for certain leukemias, Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib holds significance in oncological research. Studies involving this compound may contribute to the development of new tyrosine kinase inhibitors or the optimization of existing ones for improved efficacy, reduced side effects, or expanded therapeutic applications in cancer treatment.
Regulatory and Usage Considerations
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is subject to specific regulatory considerations and usage limitations that must be understood by researchers working with this compound.
Regulatory Compliance
Due to its relationship to pharmaceutically active compounds, researchers working with Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib should ensure compliance with relevant regulatory frameworks governing research chemicals, particularly those related to potential drug precursors or controlled substances depending on the jurisdiction.
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